molecular formula C19H19FN4O3S2 B2472065 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 749219-32-7

4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2472065
CAS No.: 749219-32-7
M. Wt: 434.5
InChI Key: VLOXLYIALPJKGX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:

  • Position 4: A 4-fluorophenylmethyl group, contributing lipophilicity and moderate electron-withdrawing effects.
  • Position 3: A thiol (-SH) group, enabling further derivatization (e.g., S-alkylation or oxidation) and influencing redox activity .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-16-6-4-14(5-7-16)13-24-18(21-22-19(24)28)15-2-1-3-17(12-15)29(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOXLYIALPJKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 749219-32-7) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19FN4O3S2\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to This compound possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
Triazole A31.25E. coli, S. aureus
Triazole B62.5P. aeruginosa, Candida albicans
Target Compound125Various strains (MIC range: 31.25 - 62.5)

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of triazole derivatives have gained significant attention. Studies indicate that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the effects of triazole derivatives on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), several compounds showed promising results in inhibiting cell growth and migration. Notably, one derivative was highlighted for its selective action towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Selected Triazole Derivatives

CompoundCell LineIC50 (µM)Effectiveness
Compound XIGR3915High cytotoxicity
Compound YMDA-MB-23112Significant growth inhibition
Target CompoundVarious Cancer LinesVariesSelective towards cancer cells

These findings suggest that the target compound may serve as a lead structure for developing new anticancer agents .

Other Biological Activities

Beyond antimicrobial and anticancer activities, triazoles are recognized for their antioxidant , anti-inflammatory , and analgesic properties. The structure of triazoles allows for modifications that can enhance these activities, making them valuable in pharmaceutical chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have garnered attention for their antimicrobial properties. Research indicates that compounds similar to 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of enzyme activity critical to microbial survival. For example, triazoles can interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death . The presence of the morpholine sulfonyl group enhances solubility and bioavailability, which is crucial for therapeutic efficacy.

Agricultural Applications

Fungicides
Triazole compounds are extensively used in agriculture as fungicides due to their effectiveness against a wide range of fungal pathogens. The compound in focus has shown promise in controlling diseases in crops by disrupting fungal cell membrane integrity and function . This application is particularly relevant in an era where resistance to conventional fungicides is increasing.

Material Science

Polymer Chemistry
In material science, triazole derivatives are being explored as building blocks for advanced materials. Their unique chemical structure allows for functionalization that can lead to materials with desirable properties such as increased thermal stability and enhanced mechanical strength. These materials can be utilized in coatings, adhesives, and composites.

Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives demonstrated substantial antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring could enhance activity levels significantly .

Agricultural Field Trials

Field trials involving the application of triazole-based fungicides showed a marked reduction in disease incidence in crops like wheat and barley. These studies highlighted the efficacy of such compounds in real-world agricultural settings and their potential to improve crop yields while minimizing chemical usage .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Disulfide formationH<sub>2</sub>O<sub>2</sub>, RT, 24hDimeric disulfide derivative85%
Sulfonic acid formationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, refluxTriazole-3-sulfonic acid72%

Key Findings :

  • Oxidation to disulfides is reversible under reducing conditions, enabling applications in dynamic covalent chemistry .

  • Strong oxidants like KMnO<sub>4</sub> yield sulfonic acids, enhancing water solubility for pharmaceutical formulations .

Reduction Reactions

The sulfonyl (-SO<sub>2</sub>-) group can be reduced to a sulfide (-S-), altering electronic properties.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfonyl → sulfide reductionLiAlH<sub>4</sub>, THF, 0°C→RTMorpholine sulfide derivative68%

Mechanistic Insight :

  • The reaction proceeds via a two-electron reduction mechanism, forming a sulfinic acid intermediate before final sulfide production .

Substitution Reactions

The morpholine sulfonyl and triazole moieties undergo nucleophilic substitution.

Reaction SiteReagents/ConditionsProductYieldReference
Morpholine nitrogenEthylamine, K<sub>2</sub>CO<sub>3</sub>, DMFN-Ethyl morpholine derivative55%
Triazole C-5 positionMethyl iodide, NaOH, MeOHS-Methylated triazole90%

Applications :

  • Substitution at the morpholine nitrogen introduces structural diversity for structure-activity relationship (SAR) studies .

  • Alkylation of the thiol group improves metabolic stability in drug candidates .

Microwave-Assisted Reaction Optimization

Modern synthetic methods enhance efficiency for triazole-thiol derivatives.

Reaction TypeConditionsTimeYieldReference
Thioether formation350W microwave, EtOH8 min77%
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, DMF/H<sub>2</sub>O, 100°C2h82%

Advantages :

  • Microwave irradiation reduces reaction times from hours to minutes while improving yields .

  • Catalyst systems like Pd(PPh<sub>3</sub>)<sub>4</sub> enable selective functionalization of the phenyl ring .

Thiol-Specific Reactions

The thiol group participates in metal coordination and thioether formation.

Reaction TypeReagents/ConditionsProductYieldReference
Mercury complexationHg(OAc)<sub>2</sub>, MeOHHg-thiolate complex95%
Thioether synthesisBenzyl chloride, K<sub>2</sub>CO<sub>3</sub>Benzyl thioether derivative88%

Significance :

  • Metal complexes are used in analytical chemistry for thiol quantification .

  • Thioethers exhibit enhanced lipophilicity, improving blood-brain barrier penetration .

Comparison with Similar Compounds

Morpholine-Containing Derivatives

Compound Structure Substituents (Position 4, 5) Key Differences vs. Target Compound Synthesis Method Reference
Target Compound 4-(4-Fluorophenyl)methyl, 5-(3-morpholine-4-sulfonylphenyl) Reference compound Alkylation/Sulfonylation (assumed)
4-Allyl-5-(3-morpholine-4-sulfonylphenyl) 4-Allyl, 5-(3-morpholine-4-sulfonylphenyl) Smaller allyl group reduces steric hindrance; lower lipophilicity Alkylation of thiol precursor
4-(1-Phenylethyl)-5-(3-morpholine-4-sulfonylphenyl) 4-Phenylethyl, 5-(3-morpholine-4-sulfonylphenyl) Bulkier substituent may hinder target binding Condensation with phenylethyl bromide
4-(Cyclohexylmethyl)-morpholinomethyl 4-Cyclohexylmethyl, 5-R1 Morpholinomethyl instead of sulfonyl; reduced solubility S-alkylation with bromomethylcyclohexane

Key Insights :

  • The morpholine-4-sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated morpholine derivatives (e.g., ).
  • The 4-fluorophenylmethyl substituent balances lipophilicity and electronic effects, unlike bulkier groups (e.g., phenylethyl in ), which may impede membrane permeability.

Fluorophenyl-Containing Derivatives

Compound Structure Substituents (Position 4, 5) Key Differences vs. Target Compound Biological Activity Reference
Target Compound 4-(4-Fluorophenyl)methyl, 5-(3-morpholine-4-sulfonylphenyl) Reference compound Not reported
3-(4-Fluorophenyl)-pyrazol-3-yl 4-Phenyl, 5-(5-methylpyrazol-3-yl) Pyrazole hybrid; potential antiradical activity Moderate DPPH scavenging
4-(4-Fluorophenyl)-thiazole hybrid 4-Chlorophenyl/fluorophenyl, pyrazol-triazol Structural rigidity from fused rings Not reported

Key Insights :

  • Hybrid structures (e.g., pyrazole-triazole in ) exhibit diverse activities, highlighting the versatility of triazole-thiol scaffolds.

Triazole-Thiol Derivatives with S-Alkylation/Schiff Base Modifications

Compound Structure Substituents (Position 4, 5) Modification Type Activity Reference
Target Compound 4-(4-Fluorophenyl)methyl, 5-(3-morpholine-4-sulfonylphenyl) Thiol (-SH) retained Unknown
Schiff base (HL) 4-(Phenoxybenzylidene)amino, 5-(4-nitrophenyl) Schiff base formation Antimicrobial (assumed)
S-Benzylated derivative (257) 4-Amino, 5-(bis(4-fluorophenyl)methylpiperazinyl) S-alkylation with benzyl bromide Not reported
3-(Benzylthio)-trifluoromethylphenyl 4-Amino, 5-(trifluoromethylphenyl) S-alkylation with benzaldehyde Antimicrobial

Key Insights :

  • The target’s unmodified thiol group offers flexibility for derivatization (e.g., S-alkylation to improve bioavailability, as in ).

Q & A

Q. How can derivatives of this compound be designed for improved metabolic stability?

  • Methodology :
  • Metabolite identification : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .

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